2-((Tetrahydrofuran-2-yl)methyl)isoindoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Tetrahydrofuran-2-yl)methyl)isoindoline hydrochloride is a chemical compound with the molecular formula C13H18ClNO It is characterized by the presence of a tetrahydrofuran ring attached to an isoindoline structure, forming a unique molecular architecture
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tetrahydrofuran-2-yl)methyl)isoindoline hydrochloride typically involves the reaction of isoindoline with tetrahydro-2-furanylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Isoindoline+Tetrahydro-2-furanylmethyl chloride→2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated systems and reactors ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-((Tetrahydrofuran-2-yl)methyl)isoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((Tetrahydrofuran-2-yl)methyl)isoindoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((Tetrahydrofuran-2-yl)methyl)isoindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-[(tetrahydro-2-furanyl)methoxy]ethyl ester
- Terazosin hydrochloride
- N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone
Uniqueness
2-((Tetrahydrofuran-2-yl)methyl)isoindoline hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a tetrahydrofuran ring with an isoindoline core sets it apart from other similar compounds, making it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
2-(oxolan-2-ylmethyl)-1,3-dihydroisoindole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-5-12-9-14(8-11(12)4-1)10-13-6-3-7-15-13;/h1-2,4-5,13H,3,6-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPPMPUMCCLKCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=CC=CC=C3C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.